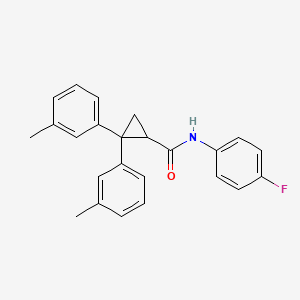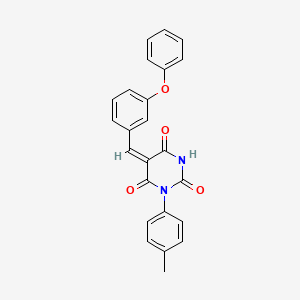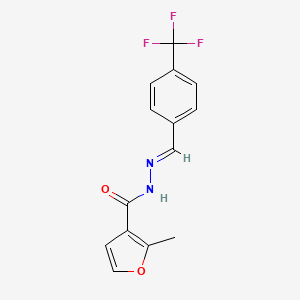![molecular formula C35H28O5 B11668206 methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate](/img/structure/B11668206.png)
methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,2-bis(4-méthoxyphényl)-6-phényl-2H-benzo[h]chromène-5-carboxylate de méthyle est un composé organique complexe connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé appartient à la classe des benzo[h]chromènes, qui sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,2-bis(4-méthoxyphényl)-6-phényl-2H-benzo[h]chromène-5-carboxylate de méthyle implique généralement des réactions organiques à plusieurs étapes. Une méthode courante implique la condensation de composés phénoliques appropriés avec des aldéhydes, suivie de réactions de cyclisation et d’estérification. Les conditions de réaction nécessitent souvent l’utilisation de catalyseurs tels que des acides de Lewis et des solvants spécifiques pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui assurent un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et l’utilisation de réacteurs automatisés peuvent améliorer l’efficacité du processus de production. De plus, des méthodes de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,2-bis(4-méthoxyphényl)-6-phényl-2H-benzo[h]chromène-5-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Cette réaction peut réduire des groupes fonctionnels spécifiques, modifiant ainsi les propriétés du composé.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés. Les réactions de substitution peuvent conduire à une large gamme de dérivés fonctionnalisés.
Applications de la recherche scientifique
Le 2,2-bis(4-méthoxyphényl)-6-phényl-2H-benzo[h]chromène-5-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et de composé modèle pour l’étude des mécanismes réactionnels.
Biologie : Son activité biologique en fait un candidat pour la découverte et le développement de médicaments, en particulier dans les domaines de l’oncologie et de la neurologie.
Médecine : Il a des applications thérapeutiques potentielles en raison de ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses.
Industrie : Il est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les colorants, en raison de ses propriétés structurales uniques.
Applications De Recherche Scientifique
Methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for drug discovery and development, particularly in the fields of oncology and neurology.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
Le mécanisme d’action du 2,2-bis(4-méthoxyphényl)-6-phényl-2H-benzo[h]chromène-5-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les voies exactes impliquées dépendent du contexte biologique spécifique et des caractéristiques structurales du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Amino-3-cyano-4H-chromènes : Ces composés partagent un noyau chromène similaire et présentent des activités biologiques comparables.
Dérivés de l’indole : Connus pour leurs diverses applications biologiques, ces composés présentent des similitudes structurales avec les benzo[h]chromènes.
2-amino-4H-pyran-3-carbonitriles polysubstitués : Ces composés possèdent également une structure de type chromène et sont utilisés dans diverses études pharmacologiques.
Unicité
Le 2,2-bis(4-méthoxyphényl)-6-phényl-2H-benzo[h]chromène-5-carboxylate de méthyle se distingue par son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C35H28O5 |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
methyl 2,2-bis(4-methoxyphenyl)-6-phenylbenzo[h]chromene-5-carboxylate |
InChI |
InChI=1S/C35H28O5/c1-37-26-17-13-24(14-18-26)35(25-15-19-27(38-2)20-16-25)22-21-30-32(34(36)39-3)31(23-9-5-4-6-10-23)28-11-7-8-12-29(28)33(30)40-35/h4-22H,1-3H3 |
Clé InChI |
SSRKOKIFWFDSJJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C4=CC=CC=C4C(=C3C(=O)OC)C5=CC=CC=C5)C6=CC=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11668125.png)


![(4Z)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11668156.png)

![N'-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11668161.png)
![4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B11668168.png)
![2-[3-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11668173.png)
![4-methyl-N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11668181.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668188.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668198.png)
![N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11668201.png)
![ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11668213.png)
![6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11668220.png)
